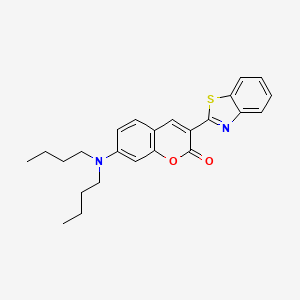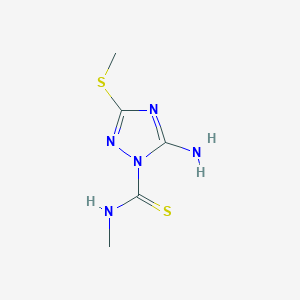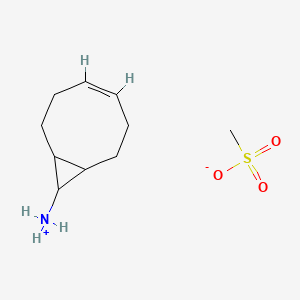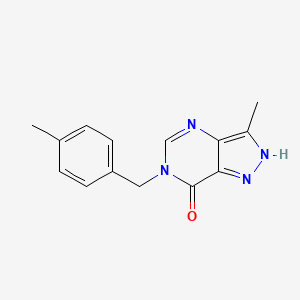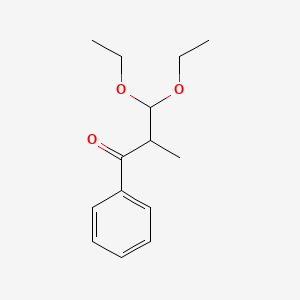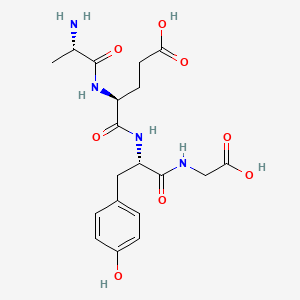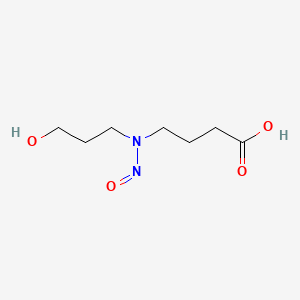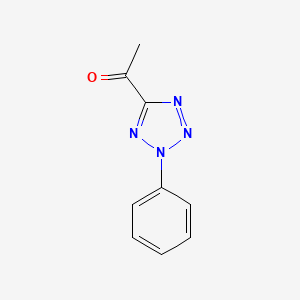
Glycine, N-tetradecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-tetradecyl-: is a derivative of glycine, an amino acid, where the hydrogen atom of the amino group is replaced by a tetradecyl group. This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-tetradecyl- typically involves the reaction of glycine with tetradecyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of Glycine, N-tetradecyl- may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: Glycine, N-tetradecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the tetradecyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecylamine.
Substitution: Various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Glycine, N-tetradecyl- is used as a surfactant in various chemical formulations due to its amphiphilic nature.
Biology: In biological research, it is used to study membrane interactions and protein-lipid interactions.
Industry: In the industrial sector, Glycine, N-tetradecyl- is used in the formulation of detergents, emulsifiers, and other surfactant-based products .
Wirkmechanismus
The mechanism of action of Glycine, N-tetradecyl- involves its interaction with lipid membranes. The tetradecyl group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .
Vergleich Mit ähnlichen Verbindungen
- Glycine, N-dodecyl-
- Glycine, N-hexadecyl-
- Glycine, N-octadecyl-
Comparison: Glycine, N-tetradecyl- is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in membrane studies compared to shorter or longer chain derivatives .
Eigenschaften
CAS-Nummer |
78961-17-8 |
|---|---|
Molekularformel |
C16H33NO2 |
Molekulargewicht |
271.44 g/mol |
IUPAC-Name |
2-(tetradecylamino)acetic acid |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19/h17H,2-15H2,1H3,(H,18,19) |
InChI-Schlüssel |
KKXGXWCLPVABEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




